BOC-D-Phenylglycinol
Overview
Description
BOC-D-Phenylglycinol is a derivative of phenylglycine, a non-proteinogenic amino acid, which is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acid residues .
Synthesis Analysis
The synthesis of BOC-D-Phenylglycinol derivatives has been explored through various methods. One efficient approach for the enantioselective synthesis of N-Boc protected phenylglycines involves benzylic lithiation reactions, which yield products with varying enantiomeric ratios depending on the solvent, substrate, and chiral complex used . Another method includes the asymmetric synthesis of Boc-β2-homophenylglycine starting from Oppolzer's sultam, which involves a key acylation step . Additionally, diastereoselective Strecker amination reactions using (S)-phenylglycinol as a chiral inducer have been developed for the synthesis of D-N-Boc-3,5-bis(isopropyloxy)-4-methoxyphenylglycine, a unit of vancomycin type antibiotics .
Molecular Structure Analysis
The molecular structure of peptides containing BOC-D-Phenylglycinol derivatives can adopt various conformations. For instance, a peptide Boc-Gly-Dpg-Gly-Gly-Dpg-Gly-NHMe was synthesized to examine the conformational preferences of Dpg residues, revealing local helical conformations and a novel hydrated multiple β-turn structure in crystals .
Chemical Reactions Analysis
The Boc group in BOC-D-Phenylglycinol derivatives is a common protecting group that can be removed under acidic conditions, allowing for further chemical reactions. The Boc group's stability under basic and neutral conditions makes it suitable for multiple-step synthetic procedures, as seen in the synthesis of complex glycoproteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of BOC-D-Phenylglycinol derivatives are influenced by the presence of the Boc group, which increases the steric bulk and alters the compound's solubility and reactivity. The Boc group also provides a means to control the reactivity of the amino group during peptide synthesis, as demonstrated in the various synthetic methods described .
Scientific Research Applications
1. Precursors for Enantiopure 1,2-Diols
BOC-D-Phenylglycinol derivatives, specifically N-Boc 2-Acyloxazolidines, have been synthesized from norephedrine and phenylglycinol. These compounds are useful in preparing enantiopure 1,2-diols through diastereoselective nucleophilic additions, showcasing their potential in synthesizing complex organic structures (Agami, Couty, & Lequesne, 1995).
2. Enantioselective Synthesis of Polyhydroxypiperidines
Phenylglycinol-derived 2-pyridone, upon undergoing steroselective oxidation, leads to chiral nonracemic hydroxylactam. This pathway allows the enantioselective synthesis of polyhydroxypiperidines, indicating its role in generating specific chiral compounds (Amat et al., 2001).
3. Regio and Stereoselective Alkylation
N-Boc-oxazolidines derived from (R)-phenylglycinol are used for regio and stereoselective alkylation, demonstrating their utility in precise chemical synthesis with high chirality control (Agami, Couty, Evano, & Mathieu, 2000).
4. Synthesis of Vancomycin Type Antibiotics
BOC-D-Phenylglycinol derivatives have been used in the synthesis of vancomycin-type antibiotics, highlighting their significance in pharmaceutical research (Vergne et al., 1998).
5. Development of Modular Dipeptide-Analogue Ligands
Research involving the use of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids combined with chiral vicinal amino alcohols, derived from BOC-D-Phenylglycinol, has been conducted to develop modular dipeptide-analogue ligands. These are used in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones (Pastor, Vaestilae, & Adolfsson, 2003).
6. Synthesis of Desoxoprosopinine
The compound has been employed in the total synthesis of (−)-desoxoprosopinine, a process involving highly diastereoselective steps, indicating its utility in complex organic syntheses (Agami, Couty, & Mathieu, 1998).
7. Drug Delivery Systems
In the context of drug delivery, BOC-D-Phenylglycinol derivatives have been investigated for developing polymeric micellar formulations for tumor targeting, demonstrating their potential in enhancing drug delivery efficiency (Liu et al., 2015).
8. Protein and Cell Surface Coupling
The compound's derivatives have been used in procedures for coupling large haptens to proteins and cell surfaces, indicating their significance in immunochemistry and the development of specific immunochemical reagents (Inman et al., 1973).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426847 | |
Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BOC-D-Phenylglycinol | |
CAS RN |
102089-74-7 | |
Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102089-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102089747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G846LR8HDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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